

environmental fate and degradation of 2-Ethylphenol

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Compound of Interest

Compound Name: 2-Ethylphenol

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An In-depth Technical Guide to the Environmental Fate and Degradation of **2-Ethylphenol**

Introduction

2-Ethylphenol (also known as o-ethylphenol or phlorol) is a substituted phenolic compound with the chemical formula $C_8H_{10}O$.^{[1][2]} It exists at room temperature as a colorless to pale yellow liquid with a characteristic phenolic odor.^{[1][3][4]} This compound serves as a versatile intermediate in the chemical industry, finding applications in the synthesis of photochemicals, agrochemicals, dyes, pharmaceuticals, and fragrances.^{[1][4][5]} It is also a component of effluent from coal gasification plants and can be found naturally in trace amounts in certain plant species and as a thermal decomposition product.^{[1][6]} Given its production, use, and various release streams, a thorough understanding of the environmental fate, degradation, and potential toxicity of **2-Ethylphenol** is essential for conducting accurate environmental risk assessments and developing remediation strategies.

This technical guide provides a comprehensive overview of the current scientific knowledge regarding **2-Ethylphenol**. It details its physicochemical properties, behavior across different environmental compartments, abiotic and biotic degradation pathways, and toxicological profile. The guide is intended for researchers, environmental scientists, and professionals in drug development who require detailed technical information on this compound.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. These parameters determine its partitioning between air, water, soil, and biota. Key properties for **2-Ethylphenol** are summarized in Table 1. The compound's moderate water solubility and octanol-water partition coefficient suggest it will be somewhat mobile in aquatic systems with a moderate potential for bioconcentration.^{[1][4]} Its vapor pressure indicates it will primarily exist in the vapor phase in the atmosphere.^{[1][6]}

Table 1: Physicochemical Properties of **2-Ethylphenol**

Property	Value	Reference(s)
Chemical Formula	C₈H₁₀O	^[2]
Molecular Weight	122.16 g/mol	^[2]
Appearance	Colorless to pale yellow liquid	^{[1][3]}
Melting Point	-18 °C	^[2]
Boiling Point	204.0 - 205.0 °C at 760 mmHg	^[3]
Vapor Pressure	0.153 mmHg at 25 °C	^{[1][6]}
Water Solubility	5340 mg/L at 25 °C	^{[1][3]}
Octanol-Water Partition Coefficient (log K _{ow})	2.47	^{[1][2]}
pKa	10.2	^[1]

| Henry's Law Constant | 4.6×10^{-6} atm·m³/mol |^{[1][6]} |

Environmental Fate

The distribution and persistence of **2-Ethylphenol** in the environment are dictated by a series of transport and partitioning processes.

Atmospheric Fate

Based on its vapor pressure, **2-Ethylphenol** released to the atmosphere is expected to exist predominantly in the vapor phase.^{[1][6]} The primary degradation mechanism in this

compartment is the reaction with photochemically produced hydroxyl radicals.[6] This reaction is relatively rapid, with an estimated atmospheric half-life of approximately 9 hours.[1][6]

Aquatic Fate

When released into water, **2-Ethylphenol** is subject to several fate processes. Its Henry's Law constant indicates that volatilization from water surfaces will occur.[1][6] The estimated volatilization half-life is about 9 days from a model river and 68 days from a model lake.[1] Based on its estimated soil adsorption coefficient (Koc), **2-Ethylphenol** may also adsorb to suspended solids and sediment in the water column.[1]

Terrestrial Fate

In soil, **2-Ethylphenol** is expected to have low to moderate mobility based on an estimated Koc value of 530.[1][6] Sorption to soil is primarily influenced by the soil's organic carbon content, with higher organic carbon leading to greater adsorption and reduced mobility.[7] While volatilization from moist and dry soil surfaces is possible, it is not considered a major fate process for this compound.[1]

Bioconcentration

The potential for **2-Ethylphenol** to accumulate in aquatic organisms is considered moderate.[1] An estimated Bioconcentration Factor (BCF) of 44, calculated from its log K_{ow}, suggests that it is not likely to significantly bioconcentrate in aquatic food chains.[1]

Table 2: Environmental Fate Parameters of **2-Ethylphenol**

Parameter	Value / Description	Compartment	Reference(s)
Atmospheric Half-Life	~9 hours (reaction with OH radicals)	Air	[1][6]
Volatilization Half-Life (River)	~9 days	Water	[1]
Volatilization Half-Life (Lake)	~68 days	Water	[1]
Soil Adsorption Coefficient (Koc)	Estimated at 530	Soil	[1][6]
Bioconcentration Factor (BCF)	Estimated at 44	Biota	[1]

| Mobility in Soil | Low to Moderate | Soil |[1] |

Environmental Fate Pathways of 2-Ethylphenol

Degradation Pathways

Degradation processes are critical in determining the ultimate persistence of **2-Ethylphenol** in the environment. These can be categorized as abiotic (non-biological) and biotic (biological) pathways.

Abiotic Degradation

Photodegradation: The most significant abiotic degradation pathway for **2-Ethylphenol** is its vapor-phase reaction with hydroxyl radicals in the atmosphere.[6] The estimated rate constant for this reaction is 4.2×10^{-11} cm³/molecule-sec at 25 °C, which corresponds to an atmospheric half-life of about 9 hours.[6] Direct photolysis is not expected to be a major degradation process.

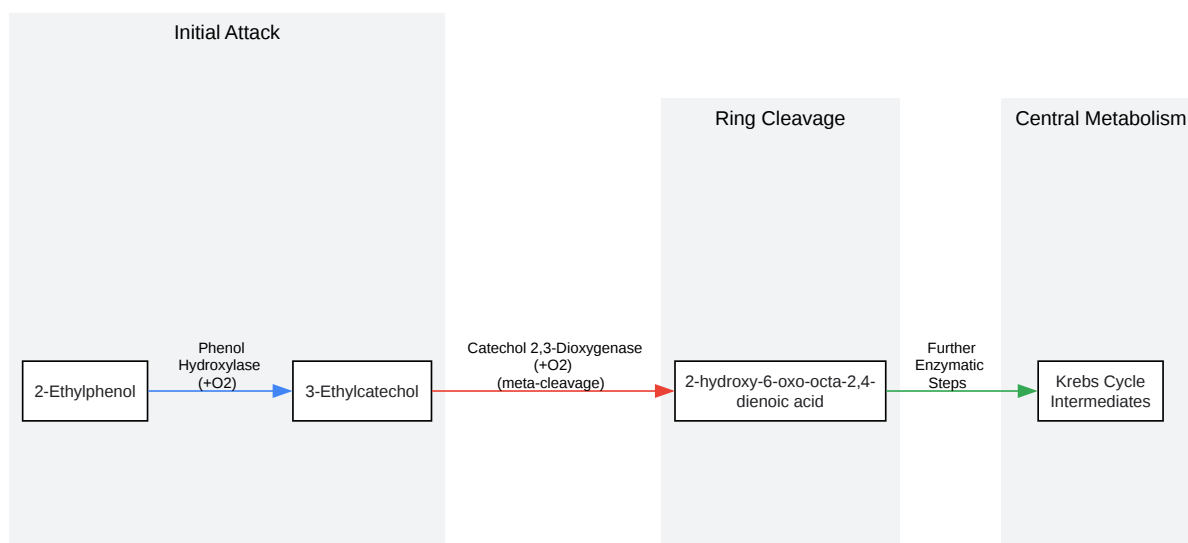
Hydrolysis: As a phenol, **2-Ethylphenol** is generally stable to hydrolysis under typical environmental pH conditions (pH 4-9) and this is not considered a significant removal pathway. [8]

Biodegradation

Limited data suggests that **2-Ethylphenol** can be biodegraded under both aerobic and anaerobic conditions.[1] Studies with mixed microbial cultures have shown that it can be metabolized, although at slower rates compared to phenol or cresols.[9][10] For instance, in one study, only 40% of the initial **2-ethylphenol** was degraded in 45 hours by a mixed culture. [10]

The most plausible aerobic biodegradation pathway, based on studies of similar alkylphenols, is initiated by a phenol hydroxylase enzyme.[11] This enzyme introduces a second hydroxyl group onto the aromatic ring, converting **2-Ethylphenol** into 3-Ethylcatechol. Subsequently, a catechol 2,3-dioxygenase enzyme cleaves the aromatic ring of the catechol intermediate in a meta-cleavage reaction. This results in the formation of a linear aliphatic acid, such as 2-hydroxy-6-oxo-octa-2,4-dienoic acid, which can then be further metabolized and funneled into central metabolic pathways like the Krebs cycle.[11] Microorganisms from the *Pseudomonas* genus are well-known for their ability to degrade a wide range of phenolic compounds via this pathway.[11][12]

Proposed Aerobic Biodegradation Pathway of 2-Ethylphenol



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Proposed Aerobic Biodegradation Pathway

Ecotoxicity and Human Health Effects

2-Ethylphenol exhibits moderate acute toxicity and is a known irritant.[1] Its toxicological profile is generally considered similar to, but less severe than, that of phenol.[6]

Human Health: The compound is classified as harmful if swallowed.[13] The acute oral LD₅₀ in mice is 600 mg/kg.[13] It is corrosive and can cause severe skin burns and serious eye damage.[13] Inhalation of vapors may lead to respiratory tract irritation, headaches, and dizziness.[1] There is currently limited data to link long-term exposure to carcinogenic effects. [1]

Ecotoxicity: Specific data on the aquatic toxicity of **2-Ethylphenol** is limited.[14] However, as a phenolic compound, it is expected to be toxic to aquatic organisms. Further testing is required to fully characterize its environmental risk profile.

Table 3: Toxicity Data for **2-Ethylphenol**

Endpoint	Species	Value	Classification	Reference(s)
Acute Oral Toxicity (LD ₅₀)	Mouse	600 mg/kg	Moderately Toxic / Harmful if swallowed	[13]
Acute Intraperitoneal Toxicity (LD ₅₀)	Mouse	172 mg/kg	Toxic	[13]
Skin Corrosion/Irritation	N/A	Corrosive, Category 1C	Causes severe skin burns	[13][14]
Eye Damage/Irritation	N/A	Category 1	Causes serious eye damage	[3][13]

| Respiratory Irritation | N/A | Irritating to respiratory system | N/A |[1][3] |

Experimental Protocols

This section provides an overview of methodologies relevant to studying the environmental fate of **2-Ethylphenol**.

Analysis of 2-Ethylphenol in Environmental Samples

A common method for the quantification of **2-Ethylphenol** is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

- Objective: To quantify the concentration of **2-Ethylphenol** in an aqueous sample.
- Instrumentation: HPLC system with a C18 reverse-phase column and a UV detector.
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to ensure the analyte is in its non-ionized form.^[15]
- Protocol:
 - Sample Preparation: Aqueous samples are filtered through a 0.45 µm filter to remove particulate matter. For complex matrices (e.g., wastewater, soil extracts), a solid-phase extraction (SPE) step using a C18 cartridge may be required for cleanup and concentration.^[16]
 - Calibration: Prepare a series of calibration standards of **2-Ethylphenol** in the mobile phase.
 - Injection: Inject a fixed volume of the prepared sample and standards onto the HPLC column.
 - Detection: Monitor the column effluent using a UV detector at a wavelength appropriate for phenols (e.g., ~270 nm).
 - Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of **2-Ethylphenol** in the sample by comparing its peak area to the calibration curve.

Aerobic Biodegradation Assay

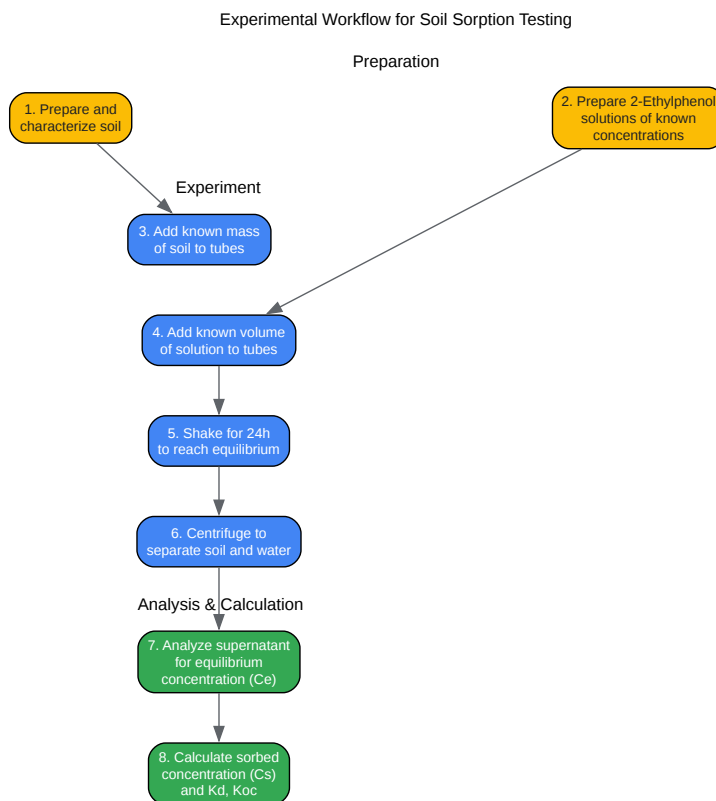
This protocol assesses the biodegradability of **2-Ethylphenol** using a mixed microbial culture, such as activated sludge from a wastewater treatment plant.

- Objective: To determine the rate of aerobic biodegradation of **2-Ethylphenol**.
- Materials: Mineral salts medium, **2-Ethylphenol** stock solution, microbial inoculum (e.g., activated sludge), flasks, shaker incubator.
- Protocol:
 - Inoculum Preparation: Acclimatize the microbial culture to the test compound by exposing it to low concentrations of **2-Ethylphenol** for a period of several days to weeks.^[9]
 - Test Setup: In replicate flasks, combine the mineral salts medium and the acclimatized inoculum. Add **2-Ethylphenol** as the sole carbon source to achieve the desired initial concentration (e.g., 50-100 mg/L).
 - Controls: Prepare a "killed" control (e.g., by adding mercuric chloride) to account for abiotic losses and an inoculum control (without **2-Ethylphenol**) to measure endogenous respiration.
 - Incubation: Incubate the flasks at a constant temperature (e.g., 25-30 °C) on an orbital shaker to ensure aerobic conditions.
 - Sampling and Analysis: Withdraw samples at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours). Centrifuge or filter the samples to remove biomass and analyze the supernatant for the remaining **2-Ethylphenol** concentration using an appropriate analytical method like HPLC (see Protocol 6.1).
 - Data Analysis: Plot the concentration of **2-Ethylphenol** versus time to determine the degradation rate.

Soil Sorption (Batch Equilibrium)

This method is used to determine the soil-water partition coefficient (K_d) and the soil organic carbon-water partition coefficient (K_{oc}).

- Objective: To quantify the sorption of **2-Ethylphenol** to soil.
- Materials: Test soil (characterized for pH, organic carbon content, texture), **2-Ethylphenol** solutions of known concentrations, centrifuge tubes, centrifuge, shaker.
- Protocol:
 - Soil Preparation: Air-dry the soil and sieve it (e.g., <2 mm).
 - Test Setup: Add a known mass of soil to a series of centrifuge tubes. Add a known volume of **2-Ethylphenol** solution (in a background electrolyte like 0.01 M CaCl₂) to each tube. The concentrations should span an environmentally relevant range.
 - Equilibration: Seal the tubes and shake them at a constant temperature for a predetermined time (e.g., 24 hours) to reach equilibrium. This time should be determined from preliminary kinetic studies.[\[17\]](#)
 - Phase Separation: Separate the solid and aqueous phases by centrifugation at high speed.
 - Analysis: Carefully remove an aliquot of the supernatant and analyze it for the equilibrium concentration (C_e) of **2-Ethylphenol**.
 - Calculation: Calculate the amount of **2-Ethylphenol** sorbed to the soil (C_s) by subtracting the amount remaining in the solution from the initial amount added. The partition coefficient (K_d) is calculated as C_s / C_e. The K_{oc} is then calculated by normalizing K_d to the fraction of organic carbon (f_{oc}) in the soil: $K_{oc} = K_d / f_{oc}$.



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Workflow for Soil Sorption Testing

Summary and Conclusion

2-Ethylphenol is a compound of environmental interest due to its industrial uses and potential for release. Its physicochemical properties dictate a fate profile characterized by volatilization, moderate mobility in soil and water, and a low potential for bioaccumulation. The most rapid degradation process is atmospheric photodegradation via reaction with hydroxyl radicals. Biodegradation in soil and water is also a relevant pathway, though it may occur at slower rates than for simpler phenols. The compound poses a moderate toxicological risk, being harmful upon ingestion and a severe irritant to skin and eyes. This guide summarizes the key data and experimental approaches necessary for a comprehensive evaluation of **2-Ethylphenol's** environmental impact.

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